molecular formula C26H31N5O4 B11246561 (4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11246561
M. Wt: 477.6 g/mol
InChI Key: FEELXZKGMZSYHI-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a piperazine ring and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be attached through an acylation reaction using trimethoxybenzoic acid and a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicinal chemistry, 6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine has potential applications as a drug candidate. Its unique structure and functional groups allow for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved stability or enhanced performance.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine: Unique due to its specific substitution pattern and functional groups.

    N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine: Lacks the 6-methyl group, leading to different chemical and biological properties.

    6-methyl-N-(phenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine: Lacks the 4-methylphenyl group, resulting in altered interactions with biological targets.

Uniqueness

The uniqueness of 6-methyl-N-(4-methylphenyl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine lies in its specific substitution pattern and functional groups. These features allow for unique interactions with molecular targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H31N5O4/c1-17-6-8-20(9-7-17)28-23-14-18(2)27-26(29-23)31-12-10-30(11-13-31)25(32)19-15-21(33-3)24(35-5)22(16-19)34-4/h6-9,14-16H,10-13H2,1-5H3,(H,27,28,29)

InChI Key

FEELXZKGMZSYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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